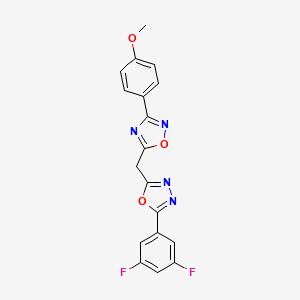

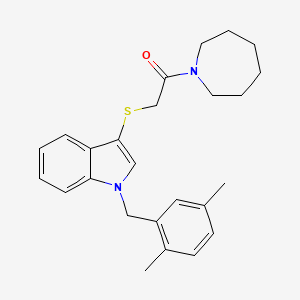

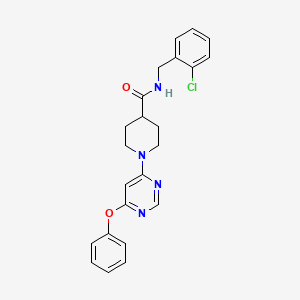

![molecular formula C17H24N2 B2490651 N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine CAS No. 936074-67-8](/img/structure/B2490651.png)

N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine is a compound with the chemical formula C17H24N2. It is a derivative of adamantane, a molecule that can be described as the fusion of three cyclohexane rings .

Synthesis Analysis

The synthesis of N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine and similar compounds often involves reactions of N-(1-adamantyl)-2-chloroacet amide with nitrogen-containing nucleophiles . The reactions are typically carried out in sulfuric acid media . Other methods include the Ritter reaction and adamantylation of carboxylic acid amides .Molecular Structure Analysis

The molecular structure of N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine is characterized by the presence of an adamantyl group, which is a fusion of three cyclohexane rings . The adamantyl group is known for its rigidity and virtually stress-free nature .Chemical Reactions Analysis

Adamantane derivatives, including N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine, undergo a variety of chemical reactions. For instance, adamantyl chalcones can be prepared by condensation of 1-adamantyl methyl ketone with pyridine-2-carboxaldehyde in the presence of a suitable condensing agent .Physical And Chemical Properties Analysis

Adamantane derivatives, including N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine, are known for their unique structural, biological, and stimulus-responsive properties . They are typically white to off-white powders with poor solubility in water but good solubility in hydrocarbons .Applications De Recherche Scientifique

Anti-Dengue Virus Activity

The compound has been used in the synthesis of dual acting hybrids comprising structural features of known Dengue Virus (DENV) inhibitors . The study focused on the synthesis of these hybrids for Anti-Dengue Virus Activity . The compound showed significant anti-DENV serotype 2 activity .

Antimicrobial Activity

The compound has been used in the synthesis of novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides . These derivatives have shown promising antimicrobial activity .

Anti-Proliferative Activity

The compound has also been used in the synthesis of 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates . These derivatives have shown anti-proliferative activities .

Synthesis of Thiosemicarbazones

The compound has been used in the reaction with various aromatic aldehydes to yield the corresponding thiosemicarbazones .

Synthesis of N-(adamantan-1-yl)carbothioamides

The compound has been used in the reaction with 1-methylpiperazine or piperidine to yield the corresponding N-(adamantan-1-yl)carbothioamides .

Antiviral Properties

Studies suggest that the compound may possess antiviral properties. One study demonstrated in vitro activity against Influenza A and B viruses.

Mécanisme D'action

While the specific mechanism of action for N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine is not mentioned in the search results, similar compounds such as N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide are known to activate AMPK by binding to the γ subunit of the enzyme.

Safety and Hazards

Orientations Futures

The synthesis and study of adamantane derivatives, including N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine, continue to be a relevant area of research due to their potential biological activity . Future research may focus on developing convenient methods for introducing an NH group into the adamantane core via carbocation transformations .

Propriétés

IUPAC Name |

4-(1-adamantyl)-1-N-methylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2/c1-19-16-3-2-14(7-15(16)18)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13,19H,4-6,8-10,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTLXUXMQPNFFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Adamantan-1-yl)-N1-methylbenzene-1,2-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B2490569.png)

![2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2490570.png)

![cyclopentyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2490571.png)

![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490575.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea](/img/structure/B2490584.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chloro-2,2-dimethylpropanamide](/img/structure/B2490586.png)

![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)